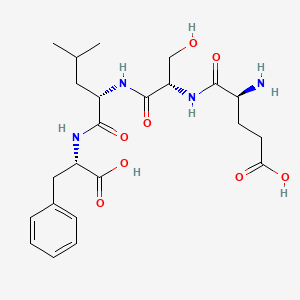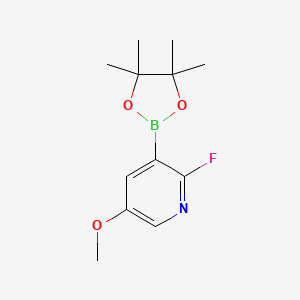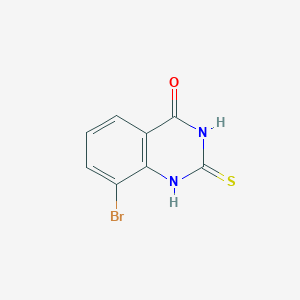
8-Bromo-2-mercaptoquinazolin-4(3H)-one
Übersicht
Beschreibung
“8-Bromo-2-mercaptoquinazolin-4(3H)-one” is a biochemical compound with the CAS Number: 1594520-35-0 . It has a molecular weight of 257.11 and a molecular formula of C8H5BrN2OS .
Molecular Structure Analysis
The molecular structure of “8-Bromo-2-mercaptoquinazolin-4(3H)-one” can be represented by the SMILES notation: C1=CC2=C (C (=C1)Br)NC (=S)NC2=O .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and investigated for a range of biological activities. For example, the synthesis of mercaptotriazoles with the quinoline moiety has been explored for antiparasitic activity, showing potent activity against Schistosoma mansoni worms, suggesting potential applications in treating parasitic infections (Soliman & Hammouda, 1979). Similarly, novel synthesis methods have been developed for compounds like halofuginone hydrobromide, which is effective against various species of Eimeria in poultry, demonstrating the versatility of quinazolinone derivatives in antiparasitic drug development (Zhang et al., 2017).
Anticancer Research
Quinazolinone derivatives have also shown promise in cancer research. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a related compound, has been evaluated in vivo for its uptake in tumors using positron emission tomography, indicating its potential as a tumor-imaging agent (Fredriksson et al., 1999). Additionally, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been investigated for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm, which could have implications for developing new treatments for allergic reactions (Alagarsamy et al., 2005).
Antiviral and Antimicrobial Applications
The optimization of 2-aminoquinazolin-4(3H)-one derivatives has been explored for potent antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the potential of quinazolinone derivatives in antiviral therapy development (Shin et al., 2022). Moreover, the antibacterial activities of quinazolinone derivatives against various microbial pathogens highlight their broad-spectrum antimicrobial potential, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDHVXBKWJTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




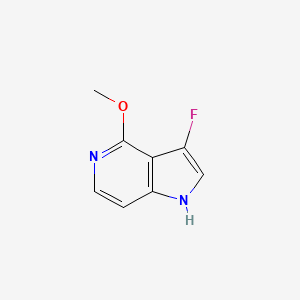
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
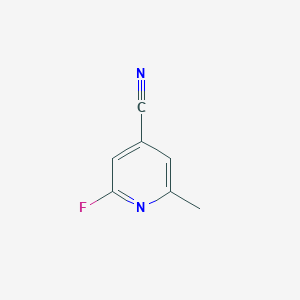
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
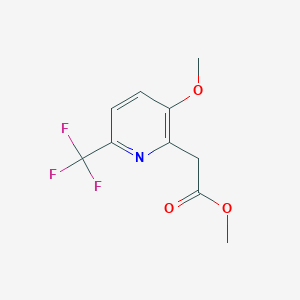
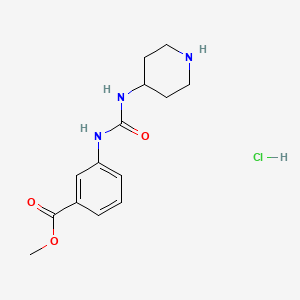
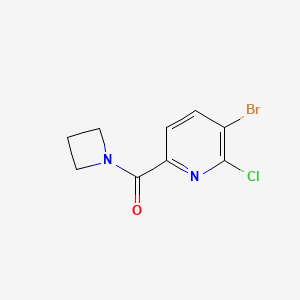
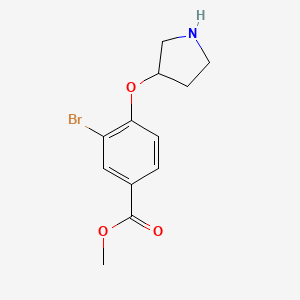

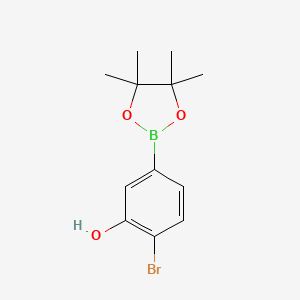
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
